Cas no 90869-51-5 (5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-Naphthalenamine,5-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1)
- 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine,hydrochloride
- 5-Chloro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
- 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- (R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- AX8297066
- 5-CHLORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HCL
- 5-chloro-1,2,3,4-tetrahydronaphthalen-1-ylamine hydrochloride
- 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen
- AS-72175
- 5-chloro-1,2,3,4-tetrahydronaphthalen-1-ylamine HCl
- DTXSID30726822
- AKOS025395705
- 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
- SB79082
- Y10392
- 5-chloro-1,2,3,4-tetrahydronaphthylamine hydrochloride
- 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride
- 90869-51-5
- 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- MFCD08544189
-
- MDL: MFCD08544189
- Inchi: 1S/C10H12ClN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H
- InChI Key: ROFGJRAIZDETPN-UHFFFAOYSA-N
- SMILES: ClC1=C([H])C([H])=C([H])C2=C1C([H])([H])C([H])([H])C([H])([H])C2([H])N([H])[H].Cl[H]
Computed Properties
- Exact Mass: 217.04300
- Monoisotopic Mass: 217.0425048g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
Experimental Properties
- PSA: 26.02000
- LogP: 4.17840
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI60759-3mg |
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
90869-51-5 | 95 | 3mg |
$105.00 | 2024-05-20 | |
Aaron | AR00IH0J-250mg |
1-Naphthalenamine,5-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) |
90869-51-5 | 95% | 250mg |
$381.00 | 2024-07-18 | |
A2B Chem LLC | AI60759-10mg |
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
90869-51-5 | 95 | 10mg |
$135.00 | 2024-05-20 | |
A2B Chem LLC | AI60759-1mg |
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
90869-51-5 | 95 | 1mg |
$73.00 | 2024-05-20 | |
A2B Chem LLC | AI60759-5mg |
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
90869-51-5 | 95 | 5mg |
$118.00 | 2024-05-20 | |
eNovation Chemicals LLC | D961221-250mg |
1-Naphthalenamine,5-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) |
90869-51-5 | 95% | 250mg |
$380 | 2025-02-27 | |
Alichem | A219006343-250mg |
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
90869-51-5 | 95% | 250mg |
$193.64 | 2023-08-31 | |
Alichem | A219006343-1g |
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
90869-51-5 | 95% | 1g |
$484.10 | 2023-08-31 | |
A2B Chem LLC | AI60759-250mg |
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
90869-51-5 | 95% | 250mg |
$434.00 | 2024-05-20 | |
1PlusChem | 1P00IGS7-250mg |
1-Naphthalenamine,5-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) |
90869-51-5 | 95% | 250mg |
$384.00 | 2024-04-20 |
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Related Literature
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
Additional information on 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Introduction to 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 90869-51-5)
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, identified by its CAS number 90869-51-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydronaphthalene class, which is characterized by a saturated naphthalene ring system. The presence of a chlorine substituent at the 5-position and an amine group at the 1-position introduces unique reactivity and potential biological activity, making it a subject of considerable interest in drug discovery and development.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its application in pharmaceutical formulations and biological assays. This solubility profile makes it particularly useful for in vitro and in vivo studies, where precise dosing and controlled release are essential.
In recent years, there has been growing attention on tetrahydronaphthalene derivatives due to their diverse pharmacological properties. Studies have demonstrated that these compounds can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The amine group in 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride serves as a key pharmacophore, allowing for interactions with various biological targets. For instance, the amine moiety can engage in hydrogen bonding with nucleophilic sites on enzymes or receptors, modulating their activity.
One of the most compelling aspects of this compound is its potential as a precursor or intermediate in the synthesis of more complex pharmacologically active molecules. Researchers have explored its utility in constructing novel scaffolds that mimic natural products or designed molecules with enhanced binding affinity and selectivity. The chlorine substituent at the 5-position also provides a handle for further functionalization via nucleophilic aromatic substitution or other organic transformations, enabling the creation of structurally diverse derivatives.
The synthesis of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include cyclization reactions to form the tetrahydronaphthalene core followed by chlorination and amination steps. The final step often involves conversion to the hydrochloride salt to improve stability and handling properties. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making this compound more accessible for research purposes.
From a medicinal chemistry perspective, the biological evaluation of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has revealed several promising leads. Preclinical studies have indicated that derivatives of this compound may exhibit potent activity against certain types of cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, there is evidence suggesting that modifications to the amine group can enhance binding affinity to specific enzymes or receptors implicated in inflammatory diseases.
The role of computational chemistry and molecular modeling has been instrumental in understanding the structure-activity relationships (SAR) associated with this compound. By predicting how different substituents or functional groups influence biological activity, researchers can design more effective analogs with improved pharmacokinetic profiles. These computational approaches complement experimental efforts by providing rapid screening tools for identifying promising candidates before they enter more costly and time-consuming phases of drug development.
In conclusion,5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 90869-51-5) represents a valuable asset in pharmaceutical research due to its versatile reactivity and potential biological applications. Its unique structural features offer opportunities for developing novel therapeutic agents targeting various diseases. As research continues to uncover new synthetic strategies and biological functions associated with tetrahydronaphthalene derivatives,5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is likely to remain at the forefront of medicinal chemistry investigations.
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